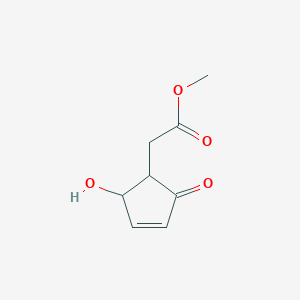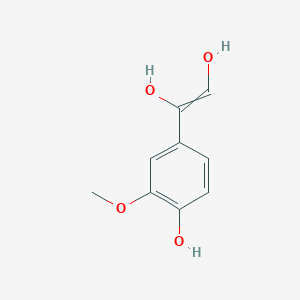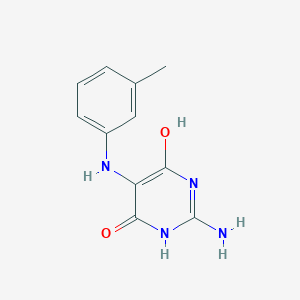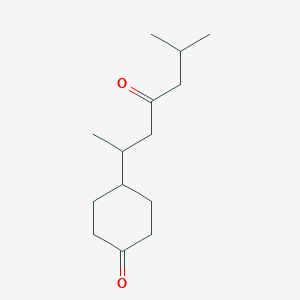![molecular formula C9H9N3O2S B14354222 Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- CAS No. 90349-27-2](/img/structure/B14354222.png)
Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- is a complex organic compound characterized by the presence of a phenylamino group, a thioxomethyl group, and a hydrazono group attached to an acetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- typically involves the reaction of phenylhydrazine with thiosemicarbazide in the presence of acetic acid. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Phenylhydrazine with Thiosemicarbazide: This step involves the nucleophilic attack of phenylhydrazine on thiosemicarbazide, leading to the formation of an intermediate compound.
Cyclization and Formation of the Final Product: The intermediate undergoes cyclization in the presence of acetic acid, resulting in the formation of acetic acid, [[(phenylamino)thioxomethyl]hydrazono]-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino or thioxomethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines; often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.
Wissenschaftliche Forschungsanwendungen
Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and thiosemicarbazones.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, its hydrazono group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage in pathogens.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic Acid: Similar in structure but lacks the thioxomethyl and hydrazono groups.
Thiosemicarbazide: Contains the thioxomethyl group but lacks the phenylamino and acetic acid components.
Hydrazones: Compounds with a similar hydrazono group but different substituents.
Uniqueness
Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90349-27-2 |
|---|---|
Molekularformel |
C9H9N3O2S |
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
2-(phenylcarbamothioylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C9H9N3O2S/c13-8(14)6-10-12-9(15)11-7-4-2-1-3-5-7/h1-6H,(H,13,14)(H2,11,12,15) |
InChI-Schlüssel |
OOYVPSQEAJXWKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![pyrazolo[3,4-d][1,3]oxazin-4(1H)-one, 1,6-dimethyl-](/img/structure/B14354143.png)
![2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride](/img/structure/B14354144.png)


![2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide](/img/structure/B14354158.png)



![Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14354188.png)

![3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14354202.png)

![1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride](/img/structure/B14354227.png)
